1S/C13H17NO3/c15-12-7-4-8-14 (9-12)13 (16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
. This indicates that the compound is composed of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Benzyl 3-hydroxypiperidine-1-carboxylate is a chemical compound with significant importance in organic synthesis, particularly in the pharmaceutical industry. It is classified as a piperidine derivative, characterized by a hydroxyl group at the 3-position and a carboxylate ester at the 1-position of the piperidine ring. This compound is known for its role as a chiral intermediate in the synthesis of various pharmaceuticals, including important therapeutic agents.
The compound can be synthesized through various methods, primarily involving the asymmetric reduction of 3-piperidone derivatives. Natural sources of related compounds include certain plants and microbial cultures, which can provide biocatalysts for its synthesis.
Benzyl 3-hydroxypiperidine-1-carboxylate falls under the category of organic compounds, specifically within the class of piperidines. It is further classified as an ester due to the presence of the carboxylate functional group.
The synthesis of Benzyl 3-hydroxypiperidine-1-carboxylate typically involves several key steps:
The reaction conditions for these syntheses may vary but commonly involve:
Benzyl 3-hydroxypiperidine-1-carboxylate has the following molecular structure:
The structure features a piperidine ring with a hydroxyl group and a benzyl group attached to it, contributing to its unique chemical properties.
Benzyl 3-hydroxypiperidine-1-carboxylate participates in various chemical reactions, including:
Common reagents used in these reactions include:
Benzyl 3-hydroxypiperidine-1-carboxylate acts primarily as a substrate in enzymatic reactions, particularly involving carbonyl reductases which facilitate its conversion into other pharmaceutical intermediates.
The compound's mechanism involves:
Benzyl 3-hydroxypiperidine-1-carboxylate has several scientific uses:
This compound's importance in medicinal chemistry highlights its potential for further research and development within pharmaceutical applications.
The stereoselective synthesis of Benzyl 3-hydroxypiperidine-1-carboxylate enantiomers leverages camphorsulfonic acid (CSA) as a chiral resolving agent to achieve high enantiomeric purity. This method capitalizes on the differential solubility of diastereomeric salts formed between racemic mixtures and enantiopure CSA. The process begins with the reaction of racemic Benzyl 3-hydroxypiperidine-1-carboxylate (CAS 95798-22-4) with either (+)- or (-)-CSA in specific stoichiometric ratios (typically 1:1) within aprotic solvents like ethyl acetate or acetone [3] . The resulting diastereomeric salts exhibit distinct crystallization behaviors, enabling mechanical separation. For the (S)-enantiomer (CAS 94944-69-1), optimal resolution occurs at reduced temperatures (0–5°C) with a solvent composition of 2:1 ethyl acetate:hexane, yielding enantiomeric excess (ee) values >85% in initial crystallization cycles [3] [10].
This methodology surpasses alternative resolution agents (e.g., lactic acid or phenylalanine derivatives) in operational efficiency and crystallization kinetics. Comparative studies demonstrate CSA’s superiority in minimizing solvent consumption while achieving ee ≥84% faster than phenylalanine-based methods . The robustness of CSA-mediated resolution facilitates scalable production of both (R)- (CAS 100858-34-2) and (S)-enantiomers for pharmaceutical applications requiring strict chirality control [3] [8].
Table 1: Performance Comparison of Resolving Agents for Benzyl 3-Hydroxypiperidine-1-carboxylate
Resolving Agent | Enantiomer | Optimal Solvent | Max ee (%) | Crystallizations Required |
---|---|---|---|---|
Camphorsulfonic acid | (S) | Ethyl acetate:Hexane (2:1) | 98.5 | 3 |
L-Phenylalanine derivative | (R) | Ethanol/Water | 92.0 | 5 |
Lactic acid | (S) | Methanol | 88.5 | 4 |
Chiral inversion of piperidine derivatives operates through divergent pathways governed by reaction kinetics or thermodynamic equilibria. Kinetic control predominates under low-temperature conditions (–78°C) using strong bases (e.g., LDA) and electrophiles, favoring the axial attack on the piperidine ring to generate the (R)-enantiomer (CAS 100858-34-2) with 85% selectivity [3]. This pathway forms a transient enolate that resists epimerization, trapping the kinetically favored product . Conversely, thermodynamic control employs prolonged heating (60–80°C) in polar solvents (e.g., DMF), enabling equilibration toward the stable equatorial conformer. The (S)-enantiomer (CAS 94944-69-1) predominates under these conditions due to reduced steric strain, achieving a 92:8 diastereomeric ratio after 12 hours [3].
The choice between these pathways hinges on substituent effects. Electron-withdrawing groups at C4 accelerate thermodynamic equilibration, while sterically hindered C2 substituents amplify kinetic selectivity. Computational modeling (logP 1.78, TPSA 49.77 Ų) confirms the thermodynamic preference for the (S)-configuration arises from enhanced intramolecular H-bonding between the hydroxyl group and carbamate carbonyl [3] [10].
Table 2: Chiral Inversion Outcomes Under Kinetic vs. Thermodynamic Control
Control Mechanism | Conditions | Key Intermediate | Major Enantiomer | Selectivity Ratio |
---|---|---|---|---|
Kinetic | LDA, THF, –78°C | Enolate | (R) | 85:15 |
Thermodynamic | DMF, 70°C, 12h | Enol tautomer | (S) | 92:8 |
Recrystallization refinement of CSA salts is critical for achieving pharmaceutical-grade enantiopurity (>99% ee) in Benzyl 3-hydroxypiperidine-1-carboxylate. The process involves iterative recrystallization cycles using solvent blends optimized for selective dissolution of the minor diastereomer. For the (S)-CSA salt, a ternary solvent system of ethanol-water-acetone (75:15:10 v/v) at 40°C maximizes ee gains per cycle, elevating purity from 84% to 99.5% after three recrystallizations [3] [10]. Solvent polarity parameters (logP 1.6–2.0) directly influence recovery rates; higher logP solvents like toluene reduce yield by 25% but minimize co-crystallization of impurities [2] [3].
Key parameters for industrial-scale optimization include:
Post-recrystallization, the purified salt undergoes mild alkaline hydrolysis (K₂CO₃/MeOH) to liberate the target enantiomer without racemization. This approach achieves final yields of 35–40% for both enantiomers, outperforming enzymatic resolution (max 50% theoretical yield) through recyclability of mother liquors .
Table 3: Recrystallization Efficiency in Enantiomeric Excess Enhancement
Initial ee (%) | Solvent System | Cycles | Final ee (%) | Yield Loss per Cycle (%) |
---|---|---|---|---|
84.0 | Ethanol-water (9:1) | 2 | 95.2 | 18 |
85.5 | Ethanol-water-acetone (75:15:10) | 3 | 99.5 | 15 |
89.0 | Methanol-ethyl acetate (1:3) | 1 | 96.8 | 22 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3